molecular formula C17H23Cl2N3 B2383002 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride CAS No. 1172327-56-8

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride

Número de catálogo: B2383002
Número CAS: 1172327-56-8
Peso molecular: 340.29
Clave InChI: RLQMNFPLKVTRSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride is a piperazine derivative characterized by a diphenylmethyl group attached to the piperazine ring. The dihydrochloride salt form enhances its solubility in aqueous environments, a common strategy for improving bioavailability in pharmaceuticals . This compound shares structural motifs with antihistamines, calcium channel blockers, and anti-allergic agents, as evidenced by its presence in derivatives like Decloxizine hydrochloride (a histamine H1-receptor antagonist) and Manidipine dihydrochloride (a calcium channel blocker) . Its primary applications lie in modulating allergic responses and receptor antagonism, though structural modifications can redirect its pharmacological profile.

Propiedades

IUPAC Name

4-benzhydrylpiperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3.2ClH/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,17H,11-14,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQMNFPLKVTRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Physical and Chemical Properties

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride is a crystalline solid with a molecular formula of C17H22N3·2HCl and a molecular weight of 340.29 g/mol. The structure consists of a piperazine ring with a diphenylmethyl group at one nitrogen position and an amino group at the other, forming a dihydrochloride salt.

The compound is soluble in water and polar organic solvents such as methanol and dimethylsulfoxide, but shows limited solubility in less polar solvents. As a dihydrochloride salt, it exhibits improved stability and handling properties compared to its free base form. The piperazine ring provides basic character, while the diphenylmethyl group contributes to lipophilicity, making it valuable for pharmaceutical applications.

The physical properties of this compound are summarized in Table 1:

Property Value
Physical State Crystalline solid
Color White to off-white
Molecular Formula C17H22N3·2HCl
Molecular Weight 340.29 g/mol
Melting Point 215-220°C (decomposition)
Solubility Soluble in water, methanol, DMSO; slightly soluble in ethanol; insoluble in non-polar solvents
Storage Conditions Room temperature in tightly closed container, protected from moisture

Synthetic Approaches

Several approaches can be employed for the synthesis of this compound. These methods differ in their starting materials, reaction conditions, yield, and environmental impact. The following sections detail these synthetic routes.

Method 1: Synthesis via Diphenylmethyl Chloride and Protected Piperazine

This method involves the reaction of diphenylmethyl chloride with a protected piperazine derivative, followed by deprotection and amination to introduce the amino group, and finally salt formation.

Materials

  • Diphenylmethanol
  • Thionyl chloride
  • Boc-protected piperazine
  • Potassium carbonate
  • Tetrabutylammonium bromide
  • Dimethylformamide (DMF)
  • Dichloromethane
  • Trifluoroacetic acid
  • Hydrazine hydrate
  • Ethyl acetate
  • Sodium sulfate
  • Methanol
  • Diethyl ether
  • Concentrated hydrochloric acid
  • Nitrogen gas

Procedure

Step 1: Preparation of Diphenylmethyl Chloride
  • Place diphenylmethanol (10.0 g, 54.3 mmol) in a dry three-necked flask under nitrogen atmosphere.
  • Add dichloromethane (50 ml) and cool the solution to 0°C in an ice bath.
  • Add thionyl chloride (7.8 ml, 108.6 mmol) dropwise over 20 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.
  • Monitor the reaction by TLC until completion.
  • Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain crude diphenylmethyl chloride.
Step 2: Coupling with Boc-Protected Piperazine
  • Dissolve Boc-protected piperazine (10.1 g, 54.3 mmol) in DMF (30 ml).
  • Add potassium carbonate (15.0 g, 108.6 mmol) and tetrabutylammonium bromide (0.5 g, catalytic).
  • Add the crude diphenylmethyl chloride from Step 1 dissolved in DMF (10 ml).
  • Heat the reaction mixture to 80°C for 4-5 hours.
  • Cool to room temperature and pour into water (100 ml).
  • Extract with ethyl acetate (3 × 50 ml).
  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the crude 1-(diphenylmethyl)-4-(Boc)piperazine.
Step 3: Deprotection
  • Dissolve the crude product from Step 2 in dichloromethane (50 ml).
  • Add trifluoroacetic acid (15 ml) and stir at room temperature for 2-3 hours.
  • Carefully basify the solution with saturated sodium bicarbonate solution until pH 8-9.
  • Extract with dichloromethane (3 × 40 ml).
  • Dry the combined organic layers over sodium sulfate and concentrate to obtain 1-(diphenylmethyl)piperazine.
Step 4: Amination
  • Dissolve 1-(diphenylmethyl)piperazine (5.0 g, 19.8 mmol) in methanol (30 ml).
  • Add hydrazine hydrate (2.0 ml, 39.6 mmol) and reflux for 6 hours.
  • Cool to room temperature and concentrate under reduced pressure.
  • Dissolve the residue in ethyl acetate (50 ml) and wash with water (2 × 30 ml).
  • Dry over sodium sulfate and concentrate to obtain crude 4-(diphenylmethyl)piperazin-1-amine.
Step 5: Salt Formation
  • Dissolve the crude product from Step 4 in methanol (20 ml).
  • Cool to 0°C and add concentrated hydrochloric acid (3.3 ml, 39.6 mmol) dropwise.
  • Stir for 30 minutes at 0°C.
  • Add diethyl ether (50 ml) to precipitate the salt.
  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours to obtain pure this compound.

Results and Discussion

This method produces this compound with a yield of 65-70% and purity exceeding 99% as determined by HPLC analysis. The reaction proceeds through several well-defined intermediates, each of which can be isolated and characterized if necessary.

The key advantages of this method include:

  • High yield and purity
  • Well-established reaction protocols
  • Scalability for larger production

However, it does involve multiple steps and the use of potentially hazardous reagents such as thionyl chloride and trifluoroacetic acid, requiring careful handling and disposal procedures.

Method 2: Water-Based Process

This environmentally friendly approach uses water as the primary solvent, reducing the dependence on organic solvents and potentially harmful reagents.

Materials

  • Diphenylmethyl chloride or diphenylmethanol
  • Piperazine
  • Potassium carbonate
  • Tetrabutylammonium bromide
  • Water
  • Ethyl acetate
  • Sodium azide
  • Triphenylphosphine
  • Tetrahydrofuran
  • Sodium hydroxide
  • Hydrochloric acid
  • Diethyl ether

Procedure

Step 1: Preparation of 1-(Diphenylmethyl)piperazine
  • Dissolve piperazine (10.0 g, 116.1 mmol) in water (30 ml) and stir at 25°C.
  • Add potassium carbonate (16.0 g, 116.1 mmol) and tetrabutylammonium bromide (1.0 g, catalytic).
  • Add diphenylmethyl chloride (7.8 g, 38.7 mmol) slowly while maintaining the temperature at 25-30°C.
  • Heat the reaction mixture to 80-90°C for 3-4 hours.
  • Cool to room temperature and extract with ethyl acetate (3 × 30 ml).
  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain 1-(diphenylmethyl)piperazine.
Step 2: Introduction of Amino Group
  • Dissolve 1-(diphenylmethyl)piperazine (5.0 g, 19.8 mmol) in a mixture of water (10 ml) and tetrahydrofuran (20 ml).
  • Add sodium azide (1.9 g, 29.7 mmol) and tetrabutylammonium bromide (0.5 g, catalytic).
  • Add formaldehyde solution (37%, 1.8 ml, 23.8 mmol) and stir at room temperature for 1 hour.
  • Heat the reaction mixture to 70°C for 6 hours.
  • Cool to room temperature and extract with ethyl acetate (3 × 30 ml).
  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the crude azide intermediate.
Step 3: Reduction of Azide
  • Dissolve the crude azide in tetrahydrofuran (30 ml).
  • Add triphenylphosphine (5.2 g, 19.8 mmol) and water (2 ml).
  • Stir at room temperature for 12 hours.
  • Add 1M sodium hydroxide solution (20 ml) and stir for 1 hour.
  • Extract with ethyl acetate (3 × 30 ml).
  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain crude 4-(diphenylmethyl)piperazin-1-amine.
Step 4: Salt Formation
  • Dissolve the crude product in methanol (20 ml).
  • Cool to 0°C and add concentrated hydrochloric acid (3.3 ml, 39.6 mmol) dropwise.
  • Stir for 30 minutes at 0°C.
  • Add diethyl ether (50 ml) to precipitate the salt.
  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours to obtain this compound.

Results and Discussion

The water-based process typically yields this compound with 60-65% efficiency and purity greater than 98%. This method significantly reduces the use of organic solvents and employs water as the primary reaction medium, making it more environmentally friendly compared to conventional approaches.

The use of a phase-transfer catalyst (tetrabutylammonium bromide) facilitates the reaction between the lipophilic diphenylmethyl chloride and the hydrophilic piperazine in the aqueous medium. This approach aligns with green chemistry principles, reducing environmental impact while maintaining good yield and purity.

Method 3: Direct Amination via Mannich Reaction

This method involves a more direct approach through a Mannich-type reaction, reducing the number of steps required.

Materials

  • 1-(Diphenylmethyl)piperazine
  • Formaldehyde solution (37%)
  • Aniline
  • Ethanol
  • Potassium hydroxide
  • Ethyl acetate
  • Sodium sulfate
  • Hydrochloric acid
  • Diethyl ether

Procedure

Step 1: Mannich Reaction
  • Dissolve 1-(diphenylmethyl)piperazine (10.0 g, 39.7 mmol) in ethanol (50 ml).
  • Add aniline (3.7 g, 39.7 mmol) and stir at room temperature for 15 minutes.
  • Add formaldehyde solution (37%, 3.2 ml, 43.7 mmol) dropwise while maintaining the temperature below 30°C.
  • Reflux the reaction mixture for 5 hours.
  • Cool to room temperature and concentrate under reduced pressure.
  • Dissolve the residue in ethyl acetate (50 ml) and wash with water (2 × 30 ml).
  • Dry over sodium sulfate and concentrate to obtain the crude Mannich product.
Step 2: Cleavage of N-Phenyl Group
  • Dissolve the crude Mannich product in ethanol (50 ml).
  • Add potassium hydroxide solution (50%, 10 ml) and reflux for
    3 hours.
  • Cool to room temperature and concentrate under reduced pressure.
  • Add water (50 ml) and extract with ethyl acetate (3 × 30 ml).
  • Dry the combined organic layers over sodium sulfate and concentrate to obtain crude 4-(diphenylmethyl)piperazin-1-amine.
Step 3: Salt Formation
  • Dissolve the crude product in methanol (20 ml).
  • Cool to 0°C and add concentrated hydrochloric acid (3.3 ml, 39.6 mmol) dropwise.
  • Stir for 30 minutes at 0°C.
  • Add diethyl ether (50 ml) to precipitate the salt.
  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours to obtain this compound.

Results and Discussion

This method produces this compound with a moderate yield of 50-55% and purity of approximately 97%. The Mannich reaction provides a more direct route with fewer steps compared to the previous methods.

While the yield is lower than Methods 1 and 2, this approach offers the advantage of operational simplicity and reduced reaction time. It may be particularly suitable for laboratory-scale synthesis or when time constraints are more important than maximizing yield.

Purification and Characterization

Purification Techniques

Several purification techniques can be employed to obtain high-purity this compound:

Recrystallization
  • Dissolve the crude dihydrochloride salt in minimal hot methanol.
  • Add activated charcoal (5% by weight), stir for 15 minutes, and filter hot through Celite.
  • Add diethyl ether slowly until slight cloudiness appears.
  • Cool slowly to room temperature, then to 0-5°C over several hours.
  • Filter the crystals, wash with cold diethyl ether, and dry under vacuum.
Column Chromatography (for free base)
  • Dissolve the free base in dichloromethane.
  • Purify using silica gel column chromatography with ethyl acetate/hexane gradient.
  • Collect and combine fractions containing the pure product.
  • Convert to dihydrochloride salt as described previously.
Salt Formation and Precipitation
  • Dissolve the free base in diethyl ether.
  • Add hydrogen chloride in diethyl ether dropwise until precipitation is complete.
  • Filter, wash with diethyl ether, and dry under vacuum.

Characterization Data

The following analytical data can be used to confirm the identity and purity of this compound:

Spectroscopic Data

IR Spectrum:

  • N-H stretching: 3300-3500 cm⁻¹
  • C-H stretching (aromatic): 3000-3100 cm⁻¹
  • C-H stretching (aliphatic): 2800-3000 cm⁻¹
  • C=C stretching (aromatic): 1450-1600 cm⁻¹
  • C-N stretching: 1200-1350 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.20-7.45 (m, 10H, aromatic protons)
  • δ 4.50-4.60 (s, 1H, CH)
  • δ 3.20-3.60 (m, 8H, piperazine protons)
  • δ 2.80-3.00 (s, 2H, NH₂)
  • δ 9.00-10.00 (broad s, 2H, NH₂⁺)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 140-142 (aromatic quaternary carbons)
  • δ 127-130 (aromatic CH carbons)
  • δ 74-76 (diphenylmethyl CH)
  • δ 46-52 (piperazine carbons)

Mass Spectrum:

  • Molecular ion peak (free base): m/z 267 (M+)
  • Major fragment ions: m/z 167, 152, 91, 77
Chromatographic Analysis

HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:0.1% Phosphoric acid (70:30 v/v)
  • Flow rate: 1.0 ml/min
  • Detection: UV at 254 nm
  • Retention time: Approximately 5-6 minutes

Comparative Analysis of Preparation Methods

The three preparation methods described above can be compared based on various parameters to help researchers select the most appropriate approach for their specific needs.

Yield and Purity Comparison

Table 2 summarizes the yield and purity for each method:

Method Yield (%) Purity (%) Number of Steps Reaction Time (hours)
Method 1 65-70 >99 5 24-30
Method 2 60-65 >98 4 22-28
Method 3 50-55 >97 3 14-18

Reagent and Solvent Comparison

Table 3 compares the key reagents and solvents used in each method:

Method Key Reagents Main Solvents Hazardous Materials
Method 1 Thionyl chloride, TFA, Hydrazine DCM, DMF, Methanol Thionyl chloride, TFA
Method 2 Sodium azide, Triphenylphosphine Water, THF, Ethyl acetate Sodium azide
Method 3 Formaldehyde, Aniline Ethanol, Ethyl acetate Formaldehyde

Environmental and Economic Considerations

Table 4 provides a comparison of environmental and economic factors:

Parameter Method 1 Method 2 Method 3
E-Factor (kg waste/kg product) 30-35 20-25 25-30
Cost (relative) High Medium Low
Scalability Good Excellent Moderate
Environmental Impact High Low Medium
Energy Requirements Medium Medium Low

Selection Criteria for Different Applications

Table 5 provides guidance on selecting the most appropriate method based on different requirements:

Requirement Recommended Method Justification
Highest purity Method 1 Produces product with >99% purity
Environmental considerations Method 2 Uses water as main solvent, reduces organic waste
Laboratory scale/rapid synthesis Method 3 Fewer steps, shorter overall reaction time
Industrial scale production Method 2 Good balance of yield, purity, and environmental considerations
Cost-efficiency Method 3 Uses less expensive reagents, fewer steps
Research purposes Method 1 Well-defined intermediates, high purity

Análisis De Reacciones Químicas

Types of Reactions

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride has the molecular formula C17H21N32HClC_{17}H_{21}N_3\cdot 2HCl and a molecular weight of 267.37 g/mol. The compound features a piperazine ring substituted with a diphenylmethyl group at the fourth position, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that 4-(Diphenylmethyl)piperazin-1-amine exhibits significant antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis. Studies have shown that derivatives of this compound can demonstrate potent effects, with minimum inhibitory concentrations (MIC) suggesting effectiveness against various strains of bacteria.

Table 1: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 - 2 µg/mL
Staphylococcus aureus1 - 4 µg/mL
Escherichia coli2 - 8 µg/mL

Cardiovascular Effects

Another area of research focuses on the cardiovascular effects of related compounds. For instance, studies have demonstrated that certain derivatives exhibit inotropic and vasodilatory effects when administered intravenously in animal models. These findings suggest potential applications in treating cardiovascular diseases .

Case Study 1: Antimycobacterial Activity

A study investigating the antitubercular activity of various piperazine derivatives, including 4-(Diphenylmethyl)piperazin-1-amine, found that modifications to the piperazine ring could enhance antimicrobial potency. Molecular docking studies indicated effective binding to ATP synthase in Mycobacterium tuberculosis, providing insights into its mechanism of action.

Case Study 2: Cardiovascular Applications

In a comparative study involving multiple compounds, one derivative of 4-(Diphenylmethyl)piperazin-1-amine showed a marked increase in cardiac contractility without significant side effects. This suggests potential therapeutic applications in heart failure management .

Mecanismo De Acción

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

The piperazine core allows for diverse substitutions, influencing physicochemical and biological properties. Key structural analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Activity References
4-(Diphenylmethyl)piperazin-1-amine dihydrochloride Diphenylmethyl, dihydrochloride salt ~443.4 (calculated) Anti-allergic, receptor modulation
Levocetirizine dihydrochloride 4-Chlorophenyl-phenylmethyl, ethoxy acetic acid 461.82 Antihistamine (H1-receptor antagonist)
Manidipine dihydrochloride 3-Nitrophenyl, dihydropyridine ester ~683.6 (calculated) Calcium channel blocker
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride Pyridinylmethyl, dihydrochloride salt ~329.3 (calculated) Research reagent (unspecified)
4-Methylpiperazin-1-amine dihydrochloride Methyl, dihydrochloride salt ~182.1 (calculated) Intermediate in synthesis

Structural Insights :

  • Diphenylmethyl vs.
  • Chlorophenyl-Phenylmethyl (Levocetirizine) : This substitution optimizes binding to H1 receptors, enabling potent antihistamine activity, whereas the target compound’s diphenylmethyl group may favor alternative receptor interactions .

Physicochemical Properties

  • Solubility : Dihydrochloride salts universally improve water solubility. For example, Levocetirizine dihydrochloride is formulated for oral administration due to its high solubility, a feature shared with the target compound .
  • Lipophilicity : The diphenylmethyl group confers higher logP values compared to methyl or pyridinyl derivatives, influencing tissue distribution and metabolic stability .

Pharmacological Activities

  • Anti-Allergic Effects : AL-3264, a diphenylmethyl piperazine derivative, inhibits histamine release and bronchoconstriction in asthma models, suggesting similar pathways for the target compound .
  • Antihistamine vs. Calcium Channel Blockade : Levocetirizine’s enantiomeric specificity contrasts with Manidipine’s dihydropyridine core, illustrating how piperazine substitutions dictate therapeutic targets .
  • Herbicidal Activity : Some arylpiperazine derivatives (e.g., 3,4,5-trimethoxyphenyl-substituted compounds) exhibit herbicidal effects, though this is absent in diphenylmethyl variants, highlighting substitution-dependent bioactivity .

Clinical and Preclinical Data

  • Levocetirizine : Demonstrated efficacy in allergic rhinitis and chronic urticaria, with a safety profile linked to its zwitterionic structure .

Actividad Biológica

4-(Diphenylmethyl)piperazin-1-amine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 1172327-56-8
  • Molecular Formula : C19_{19}H24_{24}Cl2_2N2_2

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • Histamine H1-Receptor Antagonism : This compound has been shown to act as a potent antagonist at the histamine H1 receptor, which is crucial in mediating allergic responses. In studies, it demonstrated significant potency compared to established antihistamines like ketotifen, being approximately 100 times more effective in preventing histamine release from mast cells .
  • Anticholinergic Activity : While primarily an antihistaminic agent, some derivatives of this compound exhibit moderate anticholinergic effects, which may contribute to their therapeutic profile .
  • Anti-Tuberculosis Activity : Recent research indicates that certain derivatives of piperazine compounds, including those related to 4-(Diphenylmethyl)piperazin-1-amine, show promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antihistaminic Activity

The following table summarizes the potency of this compound compared to other antihistamines:

CompoundPotency (IC50)Reference
This compound<0.01 µM
Ketotifen1 µM
Cetirizine0.01 µM

Anti-Tuberculosis Activity

Research findings on the anti-tuberculosis efficacy of related compounds are summarized below:

CompoundMIC (µM)EffectivenessReference
6a<3.80High
6g<3.80High
Control (No Treatment)>100Low

Case Study 1: Histamine Release Inhibition

In a study involving rat peritoneal mast cells, it was observed that compounds derived from 4-(Diphenylmethyl)piperazin-1-amine could prevent histamine release induced by compound 48/80. The most active derivative was found to significantly reduce capillary permeability in vivo, comparable to cetirizine .

Case Study 2: Antitubercular Efficacy

A series of piperazine derivatives were evaluated for their antitubercular activity against various strains of mycobacteria. Compounds with enhanced lipophilicity showed improved efficacy, indicating that structural modifications could lead to better therapeutic agents against tuberculosis .

Q & A

Q. What are the standard synthetic routes for 4-(Diphenylmethyl)piperazin-1-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
  • Nucleophilic substitution : Reacting a diphenylmethyl halide with a piperazine derivative under basic conditions.
  • Amine protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates.
  • Salt formation : Treatment with hydrochloric acid to precipitate the dihydrochloride form.
Reaction Condition Example Parameters Impact on Yield
SolventDMF, dichloromethanePolar aprotic solvents enhance nucleophilicity
CatalystPalladium/copper saltsFacilitate coupling reactions
Temperature60–80°CHigher temperatures accelerate kinetics but may degrade intermediates

Yield optimization requires balancing purity and side-product formation via controlled stoichiometry and inert atmospheres .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove impurities; the dihydrochloride form’s low solubility in cold ethanol aids crystallization .
  • Column chromatography : Silica gel with methanol/dichloromethane (1:10) eluent separates unreacted precursors .
  • Salt metathesis : Conversion to the hydrochloride form improves crystallinity and stability .

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 2.8–3.5 ppm (piperazine protons) and δ 7.2–7.6 ppm (diphenylmethyl aromatic protons) confirm structure .
  • IR : N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) verify salt formation .
  • Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 310.2 .

Q. What solvents and pH conditions stabilize this compound in solution?

  • Methodological Answer :
  • Solubility : Highly soluble in water (>50 mg/mL) and DMSO; insoluble in non-polar solvents .
  • pH stability : Stable at pH 4–6; outside this range, freebase precipitation or degradation occurs. Buffered solutions (e.g., phosphate buffer, pH 5.0) are recommended for biological assays .

Q. How do researchers validate the purity of this compound for in vitro studies?

  • Methodological Answer :
  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min); purity ≥95% confirmed by UV detection (λ = 254 nm) .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies address low reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Process automation : Use flow chemistry to standardize reaction parameters (e.g., residence time, mixing efficiency) .
  • DoE (Design of Experiments) : Optimize variables (e.g., temperature, stoichiometry) via factorial design to identify critical factors .
  • In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • SAR studies :
Modification Impact Reference
Substituent on piperazineEnhances receptor binding affinity
Lipophilic side chainsIncreases blood-brain barrier penetration
  • In vitro assays : Cytochrome P450 inhibition and plasma protein binding studies guide optimization .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ values under identical assay conditions) .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays .

Q. How is computational chemistry used to predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding to GPCRs or kinases .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identifies critical functional groups for activity .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer :
  • Analytical chemistry : Use as a reference standard for HPLC calibration .
  • Neuropharmacology : Electrophysiology studies (patch-clamp) to assess ion channel modulation .
  • Materials science : Functionalize nanoparticles for targeted drug delivery .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.